1-bromo-3-(2-phenylphenyl)benzene

Description

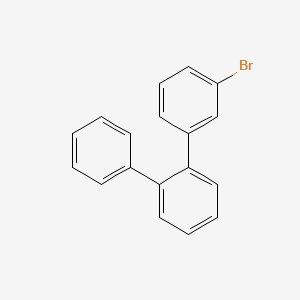

1-Bromo-3-(2-phenylphenyl)benzene is a brominated aromatic compound featuring a biphenyl substituent at the 3-position of the benzene ring. The molecule consists of a benzene ring substituted with a bromine atom and a 2-phenylphenyl group (a biphenyl moiety), resulting in the molecular formula C₁₈H₁₃Br and a molecular weight of 309.2 g/mol. The biphenyl group introduces significant steric bulk and extended π-conjugation, which may influence electronic properties, solubility, and reactivity compared to simpler bromobenzenes. Applications of such compounds often include intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) or materials science .

Properties

IUPAC Name |

1-bromo-3-(2-phenylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br/c19-16-10-6-9-15(13-16)18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONJSZCSHQXENF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-phenylphenyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(2-phenylphenyl)benzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide or aluminum chloride. The reaction typically occurs under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of 1-bromo-3-(2-phenylphenyl)benzene may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-phenylphenyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Substitution Reactions: Formation of phenyl-substituted derivatives.

Coupling Reactions: Formation of biaryl compounds.

Reduction Reactions: Formation of 3-(2-phenylphenyl)benzene.

Scientific Research Applications

Structural Characteristics

1-Bromo-3-(2-phenylphenyl)benzene features a bromine atom attached to a benzene ring that is further substituted by a 2-phenylphenyl group. Its molecular formula is . The biphenyl structure enhances its chemical reactivity, making it a valuable building block in organic synthesis.

Applications in Organic Synthesis

-

Building Block for Complex Molecules :

- 1-Bromo-3-(2-phenylphenyl)benzene serves as an important precursor in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals. Its bromine substituent allows for various coupling reactions, making it versatile in synthetic pathways.

-

Cross-Coupling Reactions :

- The compound is particularly useful in cross-coupling reactions such as Suzuki and Heck reactions, where it can react with organometallic reagents to form biaryl compounds. This application is crucial in developing new materials and biologically active molecules.

Material Science Applications

-

Organic Electronics :

- Due to its electronic properties, 1-bromo-3-(2-phenylphenyl)benzene can be utilized in the fabrication of organic electronic devices. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

-

Polymer Chemistry :

- The compound can also act as a monomer or cross-linking agent in polymer synthesis, contributing to the development of advanced materials with tailored properties for specific applications.

Medicinal Chemistry Applications

-

Precursor for Bioactive Compounds :

- In medicinal chemistry, 1-bromo-3-(2-phenylphenyl)benzene is used as a precursor for synthesizing biologically active molecules. Its derivatives may exhibit pharmacological activities, making them candidates for drug development.

-

Potential Anticancer Agents :

- Preliminary studies suggest that compounds derived from 1-bromo-3-(2-phenylphenyl)benzene may possess anticancer properties, warranting further investigation into their mechanisms of action and efficacy.

Mechanism of Action

The mechanism of action of 1-bromo-3-(2-phenylphenyl)benzene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack or coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-bromo-3-(2-phenylphenyl)benzene with structurally related bromobenzene derivatives, focusing on substituent effects, physicochemical properties, and synthesis.

Table 1: Comparative Analysis of Bromobenzene Derivatives

Biological Activity

1-Bromo-3-(2-phenylphenyl)benzene is a polycyclic aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-Bromo-3-(2-phenylphenyl)benzene features a bromine atom attached to a biphenyl structure. The presence of the bromine substituent significantly influences its chemical reactivity and biological interactions. The compound's structural formula can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that 1-bromo-3-(2-phenylphenyl)benzene exhibits antimicrobial activity. In vitro tests demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The compound's mechanism of action appears to involve disrupting bacterial cell membranes, leading to cell lysis and death.

Cytotoxic Effects

The cytotoxicity of 1-bromo-3-(2-phenylphenyl)benzene has also been evaluated in several cancer cell lines. In a study involving MCF-7 (breast cancer) and HeLa (cervical cancer) cells, the compound showed significant cytotoxic effects with IC50 values of 25 µM and 30 µM, respectively.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

The cytotoxicity is hypothesized to result from the induction of apoptosis through the activation of caspase pathways .

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy investigated the antimicrobial efficacy of halogenated biphenyl compounds, including 1-bromo-3-(2-phenylphenyl)benzene. The results indicated that this compound outperformed several known antibiotics against resistant strains of bacteria, highlighting its potential as a lead compound for drug development .

Case Study 2: Cancer Cell Inhibition

Another research article focused on the effects of various brominated compounds on cancer cell proliferation. The study found that 1-bromo-3-(2-phenylphenyl)benzene significantly inhibited cell growth in vitro and induced apoptosis in MCF-7 cells. The researchers attributed this effect to the compound's ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) levels .

The biological activity of 1-bromo-3-(2-phenylphenyl)benzene is largely attributed to its ability to interact with cellular components. Its bromine atom enhances lipophilicity, allowing it to penetrate cellular membranes effectively. Once inside the cell, it may interact with DNA or proteins involved in cell signaling pathways, leading to altered cellular responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.